molecular formula C16H20N2O3S B2786361 N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide CAS No. 1210262-00-2

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2786361
CAS RN: 1210262-00-2
M. Wt: 320.41
InChI Key: PQOBFOUUPKAVKZ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide, commonly known as FMET, is a small molecule that has been extensively studied for its potential applications in scientific research. FMET is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, San Diego. Since then, FMET has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of FMET is not fully understood, but it is believed to involve the inhibition of MetAP2. MetAP2 is an enzyme that plays a key role in the regulation of protein synthesis. By inhibiting MetAP2, FMET may disrupt the normal functioning of cancer cells and prevent the formation of amyloid beta aggregates in the brain.
Biochemical and Physiological Effects:
FMET has been shown to have a number of biochemical and physiological effects, including the inhibition of MetAP2 and the prevention of amyloid beta aggregation. In addition, FMET has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMET is its selectivity for MetAP2, which allows it to be used as a PET imaging agent for the detection of cancer cells. In addition, FMET has low toxicity and good pharmacokinetic properties, which make it an attractive candidate for use in scientific research.
However, there are also some limitations to the use of FMET in lab experiments. For example, FMET is a relatively complex molecule that can be difficult to synthesize and purify. In addition, FMET has a relatively short half-life, which can limit its usefulness in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of FMET. One of the most promising areas of research is the development of new PET imaging agents based on FMET. Researchers are also exploring the potential use of FMET in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In addition, there is ongoing research into the synthesis and purification of FMET, as well as the development of new methods for its use in scientific research. Overall, the study of FMET is an exciting and rapidly evolving field, with many potential applications in a wide range of scientific disciplines.

Synthesis Methods

FMET can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the reaction of furan-2-yl-methylamine and thiophen-2-yl-acetic acid in the presence of morpholine and N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields FMET as a white solid, which can be purified using standard chromatographic techniques.

Scientific Research Applications

FMET has been extensively studied for its potential applications in scientific research. One of the most promising applications of FMET is in the field of positron emission tomography (PET) imaging. FMET has been shown to selectively bind to the enzyme methionine aminopeptidase 2 (MetAP2), which is overexpressed in certain types of cancer cells. This selective binding allows FMET to be used as a PET imaging agent for the detection of cancer cells.
In addition to its potential applications in cancer imaging, FMET has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. FMET has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(11-13-3-2-10-22-13)17-12-14(15-4-1-7-21-15)18-5-8-20-9-6-18/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOBFOUUPKAVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide

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